Eudesma-3,11-dien-2-one
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Overview
Description
Eudesma-3,11-dien-2-one is a sesquiterpenoid compound with the molecular formula C15H22O and a molecular weight of 218.34 g/mol . It is a naturally occurring compound found in various plants, including the herbs of Chloranthus japonicus . This compound is known for its unique structure and potential biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Eudesma-3,11-dien-2-one can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires specific catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as Chloranthus japonicus. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Eudesma-3,11-dien-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products:
Oxidation: Hydroperoxy derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted eudesma derivatives.
Scientific Research Applications
Eudesma-3,11-dien-2-one has several scientific research applications, including:
Mechanism of Action
Eudesma-3,11-dien-2-one exerts its effects through various molecular targets and pathways. One key mechanism involves the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress . The compound promotes the nuclear accumulation of Nrf2, leading to the activation of antioxidant response elements and the expression of protective genes .
Comparison with Similar Compounds
Eudesma-3,11-dien-2-one is unique among sesquiterpenoids due to its specific structure and biological activities. Similar compounds include:
Eudesma-3,7(11)-dien-8-one: Another sesquiterpenoid with a similar structure but different functional groups.
Eremophilane sesquiterpenes: These compounds share a similar sesquiterpenoid backbone but differ in their functional groups and biological activities.
Properties
IUPAC Name |
(4aR,6R,8aS)-4,8a-dimethyl-6-prop-1-en-2-yl-1,4a,5,6,7,8-hexahydronaphthalen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-6-15(4)9-13(16)7-11(3)14(15)8-12/h7,12,14H,1,5-6,8-9H2,2-4H3/t12-,14+,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZATFCVCDHOLU-SNPRPXQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1CC(CC2)C(=C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@H]1C[C@@H](CC2)C(=C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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